5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pyrazine-2-carboxamide
Description
5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine-carboxamide core linked to a furopyridine moiety via an ethyl spacer. GS, a decomposition product of the antidiabetic drug glipizide, exhibits high thermal stability and crystallinity due to its sulfonamide substituent . The substitution of the sulfamoylphenyl group in GS with a 7-oxofuro[2,3-c]pyridin system in the target compound suggests altered physicochemical and biological properties, warranting comparative analysis.
Properties
IUPAC Name |
5-methyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-10-8-18-12(9-17-10)14(20)16-4-6-19-5-2-11-3-7-22-13(11)15(19)21/h2-3,5,7-9H,4,6H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWBUFNIFTUIAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pyrazine-2-carboxamide, a multi-step process is typically employed:
Formation of the pyrazine ring: : This is often achieved through the condensation of appropriate α-diketones or α-amino ketones with ammonium salts under controlled conditions.
Furo[2,3-c]pyridine synthesis: : The furo[2,3-c]pyridine moiety is typically synthesized through cyclization reactions involving furans and pyridines, often using catalysts like Lewis acids.
Coupling reaction: : The two main components are then coupled using a series of nucleophilic substitution reactions, often in the presence of coupling agents like DCC or EDCI.
Industrial Production Methods
Industrial production of this compound generally scales up the laboratory synthesis methods, incorporating continuous flow chemistry techniques to improve yield and efficiency. Catalysts and reaction conditions are optimized to ensure high throughput and reproducibility.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, forming epoxides or dioxolanes under appropriate conditions.
Reduction: : Reduction of the pyrazine ring can yield dihydropyrazine derivatives, which might be interesting for further functionalization.
Substitution: : Various electrophilic and nucleophilic substitution reactions can occur, particularly at the carboxamide group and the pyrazine ring.
Common Reagents and Conditions
Oxidation: : KMnO4, H2O2 in acidic or basic medium.
Reduction: : NaBH4, H2 in the presence of metal catalysts like Pd or Pt.
Substitution: : Nucleophiles like amines or thiols in the presence of base, electrophiles like alkyl halides.
Major Products Formed
Oxidation: : Epoxides, dioxolanes.
Reduction: : Dihydropyrazine derivatives.
Substitution: : Functionalized pyrazine and furo[2,3-c]pyridine derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: : Used as intermediates in the synthesis of more complex molecules.
Catalysis: : Components of catalytic systems in organic reactions.
Biology and Medicine
Drug Development: : Potential candidates for anticancer, antifungal, and antibacterial drugs due to their heterocyclic structure.
Biomolecular Probes: : Utilized in the development of probes for studying biological systems.
Industry
Materials Science: : Application in the development of new materials with unique electronic or photonic properties.
Agriculture: : Potential use in developing new agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, depending on its specific functional groups. For example, it might inhibit enzyme activity by binding to the active site or altering cell membrane permeability. Pathways involved typically include:
Enzyme Inhibition: : By binding to the active site or allosteric sites of enzymes.
Signal Transduction: : Modulating signaling pathways in cells, potentially by interacting with receptors or secondary messengers.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural analogs can be categorized based on core heterocyclic systems and substituents:
Key Observations :
- Pyrano[2,3-c]pyrazoles share a fused pyrazole ring system but lack the pyrazine-carboxamide backbone, limiting direct pharmacological parallels .
Target Compound vs. Analogous Derivatives
- No direct evidence is provided, but methods from analogous compounds (e.g., nano-ZnO-catalyzed heterocycle formation) may apply .
- GS : Formed via thermal decomposition of glipizide, with crystallization under controlled conditions .
- Pyrano[2,3-c]pyrazoles: Synthesized via four-component reactions using nano-ZnO catalysts in aqueous media .
Catalytic Efficiency: Nano-ZnO is widely utilized for heterocyclic synthesis due to recyclability and high yields (e.g., 75–90% for pyrano-pyrazoles) . Similar catalytic systems could optimize the target compound’s synthesis.
Thermal and Physicochemical Stability
- Target Compound : Stability data are unreported, but the furopyridine group may reduce thermal resilience compared to GS’s sulfonamide substituent, which resists decomposition up to 200°C .
- GS : Exhibits high stability at room temperature, with decomposition kinetics dependent on temperature and time . A crystalline polymorph further enhances stability .
- Pyrido-pyrimidinediones : Stable under reflux conditions, suggesting thermal robustness in aqueous environments .
Decomposition Pathways : Glipizide decomposition produces GS via amidic bond cleavage, while alternative pathways (e.g., urea formation) are less favored due to high boiling points of intermediates . The target compound’s stability may depend on analogous bond lability.
Biological Activity
5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pyrazine-2-carboxamide is a complex organic compound recognized for its unique structural features that include both furo and pyrazine rings. This compound, with the molecular formula and a molecular weight of approximately 272.30 g/mol, is categorized under heterocyclic chemistry and has garnered attention for its potential biological activities.
Structural Characteristics
The compound's structure can be broken down into several key components:
| Component | Description |
|---|---|
| Pyrazine Ring | A six-membered aromatic ring containing nitrogen atoms, contributing to the compound's reactivity. |
| Furo[2,3-c]pyridine Moiety | A fused bicyclic structure that enhances biological activity and may influence pharmacokinetics. |
| Carboxamide Group | This functional group is known for its role in biological interactions and solubility properties. |
Antiviral Properties
Recent studies have indicated that compounds structurally related to this compound exhibit significant antiviral activities. For instance, related compounds have shown notable efficacy against viruses such as H5N1 and SARS-CoV-2.
Key Findings:
- Compound Efficacy: Compounds similar to this compound demonstrated IC50 values ranging from 3.669 µM to over 994 µM against SARS-CoV-2, indicating varying levels of potency depending on structural modifications .
- Mechanism of Action: These compounds often exhibit virucidal effects at different stages of viral replication, suggesting potential mechanisms that could be explored further in drug development .
Anticancer Activity
Emerging research suggests that derivatives of this compound may also possess anticancer properties. The dual-ring structure allows for interactions with various biological targets involved in cancer progression.
Research Insights:
- Cell Line Studies: Preliminary studies have indicated that related compounds can inhibit cell proliferation in cancer cell lines through apoptosis induction .
- Target Interaction: The presence of the pyrazine ring is thought to facilitate binding to specific receptors or enzymes involved in tumor growth.
Other Biological Activities
In addition to antiviral and anticancer properties, the compound may exhibit other biological activities such as anti-inflammatory and antimicrobial effects, although detailed studies are still required to confirm these effects.
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazine Ring: Achieved through condensation reactions involving appropriate α-diketones or α-amino ketones.
- Synthesis of the Furo[2,3-c]pyridine Moiety: Usually involves cyclization reactions using furans and pyridines.
- Coupling Reaction: The final step involves coupling the synthesized components using nucleophilic substitution reactions.
Reaction Conditions
The synthesis requires careful optimization of reaction conditions such as temperature, solvents, and catalysts to achieve high yields and purity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
